

physical and chemical properties of 2',3'-O-Isopropylideneadenosine-13C5

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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine-13C5

Cat. No.: B1618874

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An In-Depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2',3'-O-Isopropylideneadenosine-13C5**, a stable isotope-labeled derivative of 2',3'-O-Isopropylideneadenosine. This compound serves as a valuable tool in biochemical research, particularly in studies involving nucleotide metabolism, signal transduction, and as an intermediate in the synthesis of various nucleoside analogs.^[1] The inclusion of five Carbon-13 atoms makes it an ideal tracer for quantitative analysis in drug development and metabolic studies.^[2]

Core Physical and Chemical Properties

2',3'-O-Isopropylideneadenosine-13C5 is the 13C-labeled version of 2',3'-O-Isopropylideneadenosine, an adenosine analog.^[2] The isopropylidene group acts as a protecting group for the 2' and 3' hydroxyls of the ribose moiety, which enhances stability and allows for selective chemical modifications.^[1] While its primary role is often as a synthetic intermediate, adenosine analogs, in general, are known to act as vasodilators and have been investigated for their potential to inhibit cancer progression.^{[2][3]}

General Properties

Property	Data	Source(s)
Appearance	White to off-white crystalline powder	[1] [4]
Purity	Typically ≥98%	[1] [5] [6] [7]
Storage	Room temperature, in a dry and dark place. Keep container sealed.	[4] [7] [8]

Chemical Identifiers and Molecular Data

The primary difference between the labeled and unlabeled compound is the molecular weight, due to the five ¹³C isotopes.

Identifier	2',3'-O-Isopropylideneadenosine- 13C5	2',3'-O-Isopropylideneadenosine (Unlabeled)
Molecular Formula	C ₈ ¹³ C ₅ H ₁₇ N ₅ O ₄	C ₁₃ H ₁₇ N ₅ O ₄
Molecular Weight	312.27 g/mol [2]	307.31 g/mol [4] [8]
CAS Number	Not specified; Unlabeled is 362-75-4	362-75-4 [4] [8] [9] [10]
InChI Key	LCCLUOXEZAHZUNS- WOUKDFQISA-N	LCCLUOXEZAHZUNS- WOUKDFQISA-N [4] [5] [6] [7]
SMILES	NC1=NC=NC2=C1N=CN2[13C@H]3[13C@H]4--INVALID- LINK---INVALID-LINK--O3	CC1(C)O[C@H]2--INVALID- LINK--O--INVALID-LINK-- n3cnc4c(N)ncnc34 [5] [7] [8]

Physicochemical Data

The following data pertains to the unlabeled 2',3'-O-Isopropylideneadenosine, and the labeled compound is expected to have nearly identical properties.

Property	Value	Conditions	Source(s)
Melting Point	221-222 °C	(lit.)	[4][5][6][7][8]
Boiling Point	~447.8 °C	(rough estimate)	[4]
Optical Activity	[α] _{20/D} -98.5°	c = 1 in dioxane	[4][5][6][7]
Solubility	Slightly soluble in Dioxane, DMSO, and Methanol	[4]	

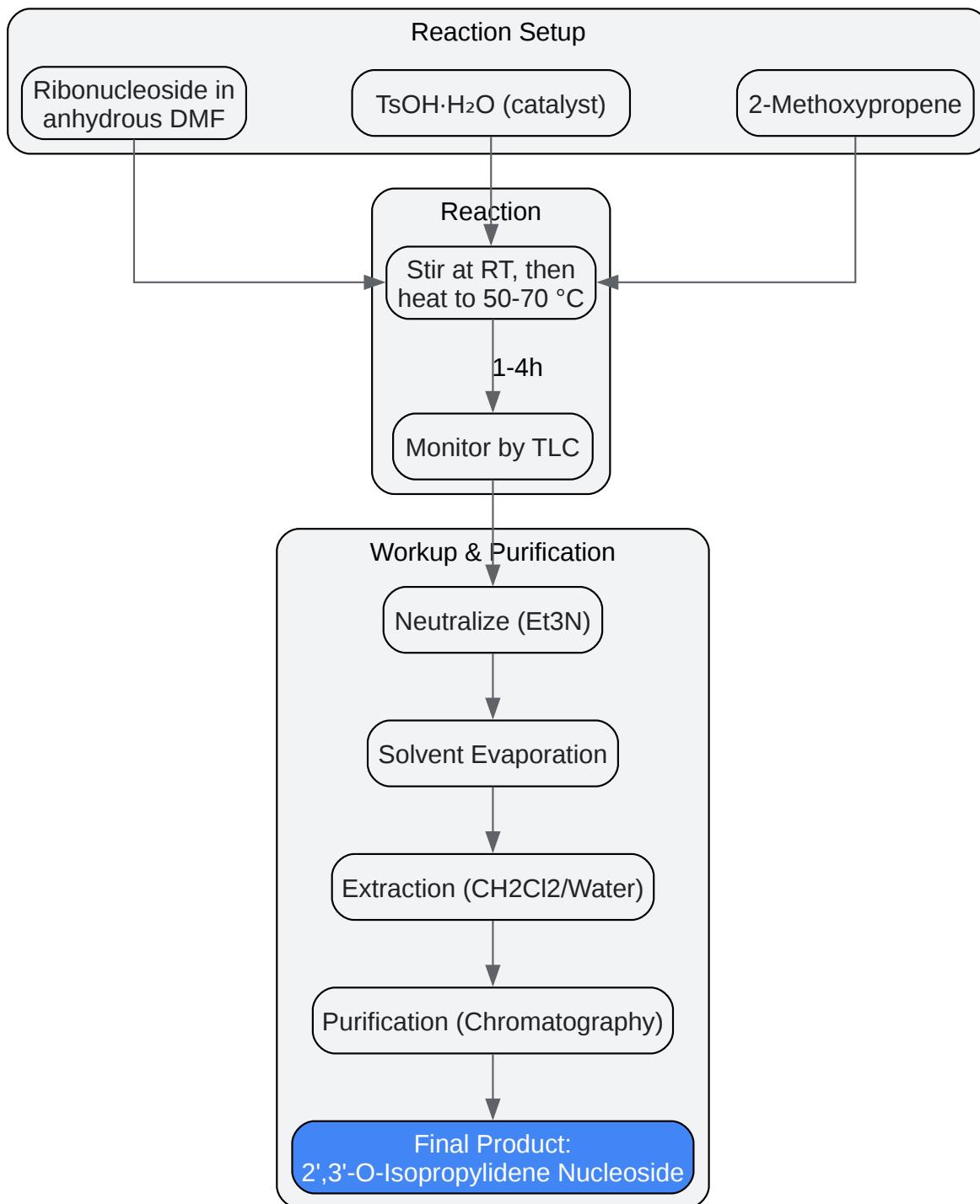
Experimental Protocols and Methodologies

Synthesis of 2',3'-O-Isopropylidene Nucleosides

The protection of the 2' and 3'-hydroxyl groups of a ribonucleoside is a common procedure in nucleoside chemistry. A general method involves the acid-catalyzed reaction of the nucleoside with an acetone equivalent.

Representative Protocol for Isopropylideneation:

- **Dissolution:** Dissolve the starting ribonucleoside (e.g., adenosine) in anhydrous DMF (dimethylformamide).
- **Addition of Reagents:** Add a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH·H₂O), followed by the addition of 2-methoxypropene.[11]
- **Reaction:** Stir the mixture at room temperature initially, then heat to 50-70 °C for 1-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[11]
- **Workup:** Neutralize the reaction mixture with a base (e.g., triethylamine, Et₃N).
- **Extraction:** Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash with water.
- **Purification:** Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the resulting product by flash column chromatography.[11]

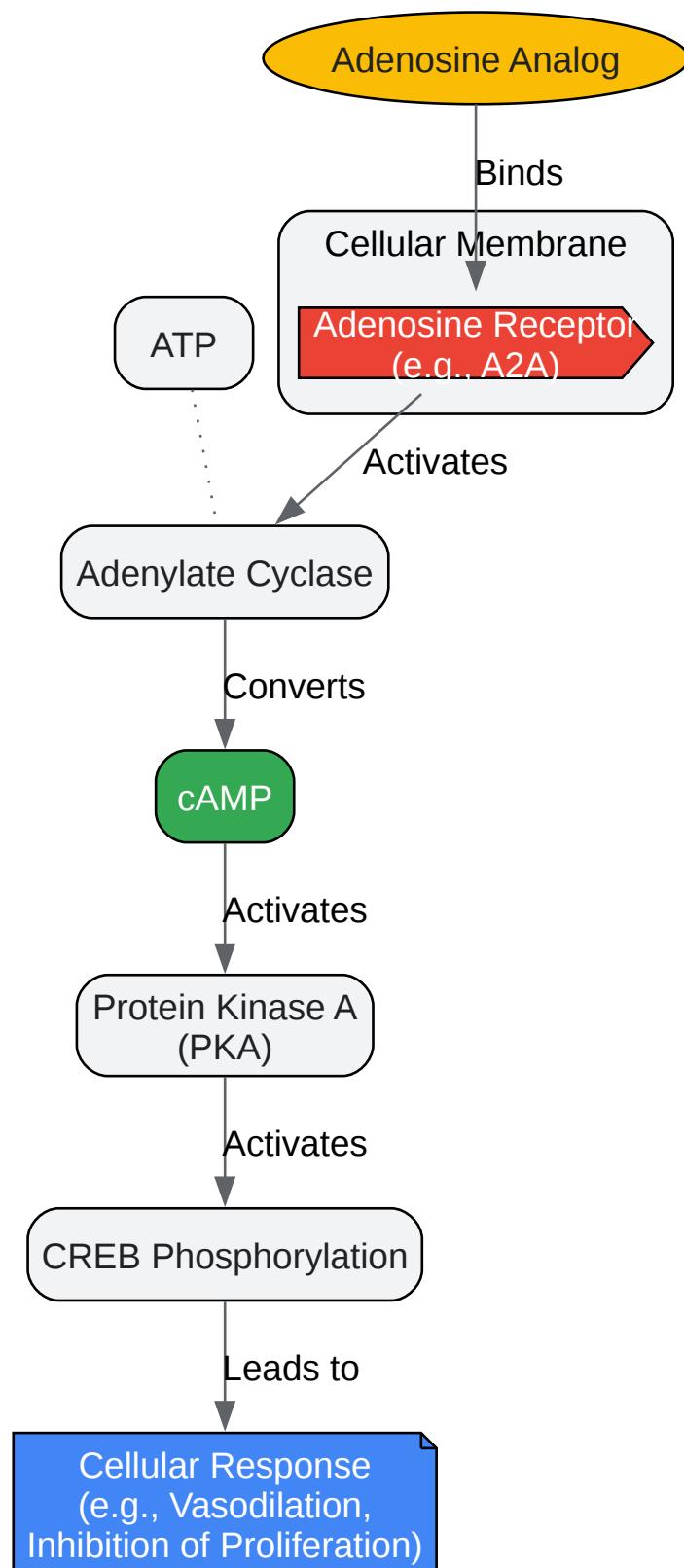
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Workflow for the synthesis of 2',3'-O-isopropylidene nucleosides.

Biological Context and Signaling Pathways

While 2',3'-O-Isopropylideneadenosine itself is primarily a synthetic intermediate, its parent molecule, adenosine, and other analogs are potent signaling molecules that exert their effects through adenosine receptors (A_1 , A_{2a} , A_{2e} , and A_3). These G-protein coupled receptors are involved in a myriad of physiological processes. The use of stable-isotope labeled compounds like **2',3'-O-Isopropylideneadenosine-13C5** is critical for tracing the metabolic fate and pharmacokinetic profiles of novel therapeutic agents derived from it.

Adenosine analogs are known to be involved in pathways related to vasodilation and have been shown to inhibit cancer progression.[\[2\]](#)[\[3\]](#)



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Generalized signaling pathway of an adenosine analog via an A₂ receptor.

Spectral Data Summary

Spectral analysis is essential for the structural confirmation of 2',3'-O-Isopropylideneadenosine. The primary difference in the spectra for the 13C5-labeled version would be observed in the 13C-NMR and Mass Spectrum.

Analysis Type	Expected Observations
¹ H NMR	The proton NMR spectrum is expected to be complex, showing signals for the purine base, the ribose ring protons, and the two methyl groups of the isopropylidene moiety.[12]
¹³ C NMR	The carbon NMR will show distinct signals for each carbon atom. For the 13C5-labeled compound, the five labeled carbon signals will be significantly enhanced.
Mass Spectrometry	The molecular ion peak will confirm the molecular weight. For the 13C5 variant, this peak will be at m/z 312.27, whereas for the unlabeled compound it is at m/z 307.31.[2][9]
[12]	
IR Spectroscopy	The IR spectrum will show characteristic peaks for N-H, O-H (if any free), C-H, C=N, and C-O stretches, confirming the presence of the key functional groups.[9]

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